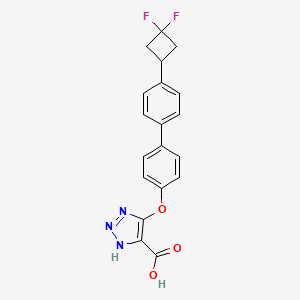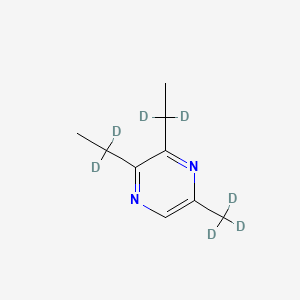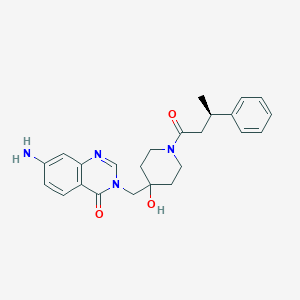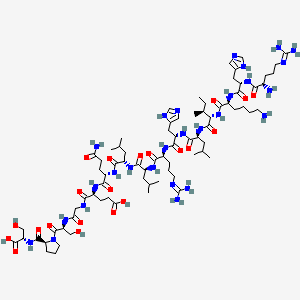
Lck-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lck-IN-3 is a compound known for its inhibitory effects on lymphocyte-specific protein tyrosine kinase (LCK), a member of the Src family of kinases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The industrial production of Lck-IN-3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet the standards required for scientific research and potential therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions
Lck-IN-3 undergoes various chemical reactions, including:
Phosphorylation Inhibition: It inhibits the phosphorylation of LCK, a critical step in T-cell receptor signaling.
Cell Cycle Arrest: It induces cell cycle arrest in the G2/M phase, leading to apoptosis in acute lymphoblastic leukemia cells.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents such as kinase inhibitors and conditions that facilitate phosphorylation inhibition and cell cycle arrest .
Major Products Formed
The major products formed from these reactions include phosphorylated and non-phosphorylated forms of LCK, as well as apoptotic cells resulting from cell cycle arrest .
Applications De Recherche Scientifique
Lck-IN-3 has a wide range of scientific research applications, including:
Mécanisme D'action
Lck-IN-3 exerts its effects by inhibiting the phosphorylation of LCK, a key enzyme in T-cell receptor signaling. This inhibition disrupts the signaling pathways involved in T-cell activation and proliferation, leading to cell cycle arrest and apoptosis in leukemia cells . The molecular targets and pathways involved include the T-cell receptor complex and downstream signaling molecules such as ZAP-70 .
Comparaison Avec Des Composés Similaires
Lck-IN-3 is unique among LCK inhibitors due to its specific targeting of acute lymphoblastic leukemia cells and its ability to induce cell cycle arrest and apoptosis. Similar compounds include:
Dasatinib: A multi-kinase inhibitor that targets BCR-ABL and Src family kinases, including LCK.
Bosutinib: Another Src family kinase inhibitor with activity against LCK.
Saracatinib: A selective Src kinase inhibitor that also targets LCK.
This compound stands out due to its specificity and potency in inhibiting LCK phosphorylation and inducing apoptosis in leukemia cells .
Propriétés
Formule moléculaire |
C28H22N6O2S |
|---|---|
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-N-[6-[6-(1-methylpyrazol-4-yl)pyrrolo[3,2-b]pyridine-1-carbonyl]-1,3-benzothiazol-2-yl]acetamide |
InChI |
InChI=1S/C28H22N6O2S/c1-17-3-5-18(6-4-17)11-26(35)32-28-31-23-8-7-19(13-25(23)37-28)27(36)34-10-9-22-24(34)12-20(14-29-22)21-15-30-33(2)16-21/h3-10,12-16H,11H2,1-2H3,(H,31,32,35) |
Clé InChI |
ZKKQJQVUESZJMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)N4C=CC5=C4C=C(C=N5)C6=CN(N=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


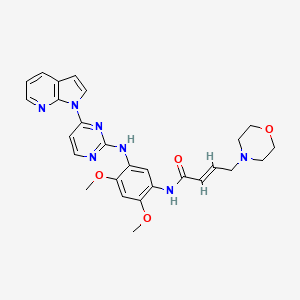
![6-Amino-3,24,28-trihydroxy-21-methoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione](/img/structure/B15136413.png)
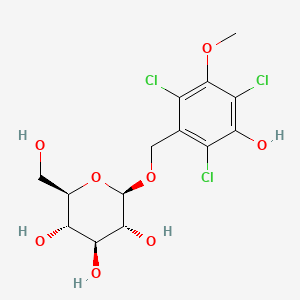
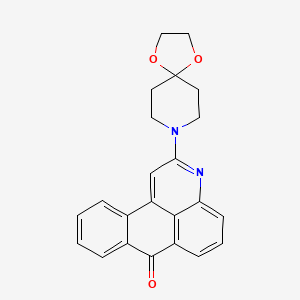
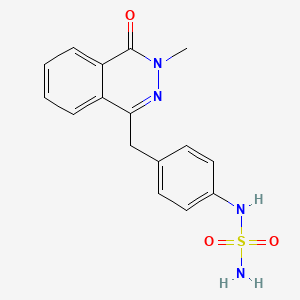
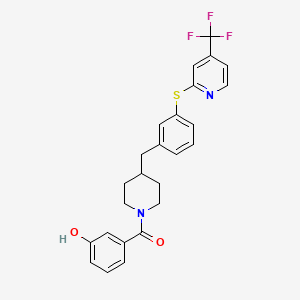
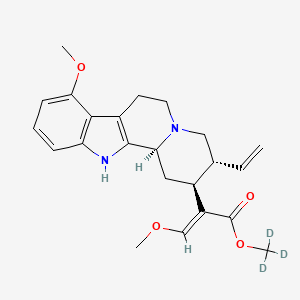
![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)
